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Compound of Interest

1-(Azidomethyl)-4-tert-
Compound Name:
butylbenzene

Cat. No.: B139158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of 1-(Azidomethyl)-4-tert-butylbenzene, a versatile organic azide intermediate.
The information is intended to support research and development activities, particularly in the
realm of medicinal chemistry and drug discovery.

Chemical Properties

1-(Azidomethyl)-4-tert-butylbenzene is a substituted aromatic azide. Its core structure
consists of a benzene ring substituted with a tert-butyl group and an azidomethyl group at the
para position.

Physicochemical Data

A summary of the key physicochemical properties of 1-(Azidomethyl)-4-tert-butylbenzene is
presented in Table 1. While some experimental values are not readily available in the literature,
computed values provide useful estimates.

Table 1: Physicochemical Properties of 1-(Azidomethyl)-4-tert-butylbenzene
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Property Value Source
Molecular Formula C11H1sNs [1]
Molecular Weight 189.26 g/mol [1]
Exact Mass 189.1266 g/mol [1]
Boiling Point No data available

Density No data available

LogP 3.247 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C)c;untg p 2 s
Rotatable Bond Count 3 [1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-
(Azidomethyl)-4-tert-butylbenzene.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (*H) and carbon-13 (33C) NMR spectra provide detailed information about the
molecular structure.

Table 2: Predicted *H and 3C NMR Chemical Shifts for 1-(Azidomethyl)-4-tert-butylbenzene
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Predicted
IH NMR _ . o . .

Chemical Shift Multiplicity Integration Assignment
(CDCI5)

(ppm)

) Protons ortho to -
Aromatic Protons ~7.3 (d) Doublet 2H
CHzNs
_ Protons ortho to -
Aromatic Protons  ~7.4 (d) Doublet 2H
C(CHs)s

Methylene ]

~4.3 Singlet 2H -CH2Ns
Protons
tert-Butyl Protons  ~1.3 Singlet 9H -C(CHs)s

Predicted Chemical Shift _
13C NMR (CDClI5) Assignment
(ppm)

Quaternary Carbon ~151 C-C(CHs)3
Aromatic CH ~128 CH ortho to -CH2N3
Aromatic CH ~126 CH ortho to -C(CH3)3
Quaternary Carbon ~133 C-CH2Ns
Methylene Carbon ~55 -CH2Ns
Quaternary Carbon ~35 -C(CHs)s
Methyl Carbons ~31 -C(CHs)s

Note: These are predicted values based on analogous structures and may vary slightly from

experimental data.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-(Azidomethyl)-4-tert-butylbenzene is expected to show characteristic

absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands
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Functional Group Characteristic Absorption (cm—1)
Azide (Ns) asymmetric stretch ~2100 (strong, sharp)

Aromatic C-H stretch ~3000-3100

Aliphatic C-H stretch ~2850-3000

Aromatic C=C stretch ~1600, 1500

C-N stretch ~1250

Experimental Protocols
Synthesis of 1-(Azidomethyl)-4-tert-butylbenzene

1-(Azidomethyl)-4-tert-butylbenzene can be synthesized via a nucleophilic substitution
reaction from the corresponding benzyl halide. The following protocol is a general method that

can be adapted for this specific synthesis.

4-tert-Butylbenzyl Bromide

v

Sodium Azide (NaNs) H@—» Aqueous Workup P Column Chromatography 1-(Azidomethyl)-4-tert-butylbenzene

Dimethylformamide (DMF) [--—-—====—==—=—==

Click to download full resolution via product page
Caption: Synthesis workflow for 1-(Azidomethyl)-4-tert-butylbenzene.

Materials:

o 4-tert-Butylbenzyl bromide or 4-tert-butylbenzyl chloride
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e Sodium azide (NaNs)

o Dimethylformamide (DMF), anhydrous

o Diethyl ether

» Deionized water

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
Procedure:

 In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzyl
bromide (1.0 equivalent) in anhydrous DMF.

e Add sodium azide (1.5 equivalents) to the solution.

« Stir the reaction mixture at room temperature overnight. The reaction can be monitored by
thin-layer chromatography (TLC).

o Upon completion, pour the reaction mixture into a separatory funnel containing deionized
water.

o Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
» Combine the organic extracts and wash with deionized water, followed by brine.
e Dry the organic layer over anhydrous MgSOa or Na2SOa.

« Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

Purification

The crude 1-(Azidomethyl)-4-tert-butylbenzene can be purified by column chromatography
on silica gel.
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Materials:

Crude 1-(Azidomethyl)-4-tert-butylbenzene

Silica gel (for column chromatography)

Hexane

Ethyl acetate
Procedure:
e Prepare a silica gel column using a slurry of silica gel in hexane.

» Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane/ethyl
acetate mixture).

o Load the dissolved sample onto the column.

o Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane
and gradually increasing the polarity).

» Collect the fractions and monitor them by TLC.

o Combine the fractions containing the pure product and remove the solvent under reduced
pressure to yield purified 1-(Azidomethyl)-4-tert-butylbenzene as an oil.

Reactivity and Applications
Stability and Handling

Organic azides are energetic compounds and should be handled with caution. 1-
(Azidomethyl)-4-tert-butylbenzene is a relatively stable organic azide due to its molecular
weight and the absence of activating groups adjacent to the azide. However, it is sensitive to
heat, shock, and strong acids and should be stored in a cool, dark place.

Click Chemistry
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A primary application of 1-(Azidomethyl)-4-tert-butylbenzene is in copper(l)-catalyzed azide-
alkyne cycloaddition (CUAAC), a key "click chemistry" reaction. This reaction forms a stable
1,4-disubstituted 1,2,3-triazole ring, which is a common scaffold in medicinal chemistry. The
tert-butyl group can provide steric bulk and influence the pharmacokinetic properties of the
resulting molecule.

1-(Azidomethyl)-4-tert-butylbenzene

Terminal Alkyne (R-C=CH) Cycloaddition 1,4-Disubstituted 1,2,3-Triazole

Cu(l) Catalyst [-—====——=—=———=——-~-

Click to download full resolution via product page

Caption: CuUAAC "click" reaction of 1-(Azidomethyl)-4-tert-butylbenzene.

Drug Development

The ability to readily participate in click chemistry makes 1-(Azidomethyl)-4-tert-butylbenzene
a valuable building block in drug discovery. It can be used to:

o Synthesize libraries of compounds: By reacting it with a variety of alkynes, diverse libraries
of triazole-containing molecules can be rapidly generated for high-throughput screening.

« Introduce a bulky, lipophilic group: The tert-butyl group can be used to probe steric pockets
in protein binding sites and to increase the lipophilicity of a drug candidate, potentially
improving its membrane permeability and pharmacokinetic profile.

o Act as a linker: The triazole ring formed from the click reaction can serve as a stable and
biocompatible linker to connect different molecular fragments.

Safety Information

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b139158?utm_src=pdf-body
https://www.benchchem.com/product/b139158?utm_src=pdf-body-img
https://www.benchchem.com/product/b139158?utm_src=pdf-body
https://www.benchchem.com/product/b139158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Toxicity: Azides are generally toxic. Avoid inhalation, ingestion, and skin contact.

o Explosive Hazard: While relatively stable for an organic azide, it is still an energetic
compound. Avoid heating to high temperatures or subjecting it to shock.

e Incompatibilities: Incompatible with strong acids and strong oxidizing agents.

e Handling: Work in a well-ventilated fume hood and wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a foundational understanding of 1-(Azidomethyl)-4-tert-butylbenzene for
its application in research and development. For any specific application, it is essential to
consult the relevant literature and perform a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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